molecular formula C25H20F3N5OS B12026631 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B12026631
M. Wt: 495.5 g/mol
InChI Key: GXAVNFQXSFWKCO-WKULSOCRSA-N
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Description

This compound, with the chemical formula C26H22F3N5O2S , is a fascinating hybrid molecule that combines features from both triazoles and hydrazides. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

    Formation of the Triazole Ring: Starting from appropriate precursors, a 1,2,4-triazole ring is formed through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl (thiol) group is introduced via a suitable synthetic route.

    Hydrazide Formation: The hydrazide moiety is incorporated by reacting the compound with an appropriate acylating agent.

    Methylidene Group Addition: The methylidene group is added to the hydrazide, yielding the final product.

Industrial Production:: While industrial-scale production methods are proprietary, researchers have successfully synthesized this compound in the lab.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The triazole ring and sulfanyl group can participate in redox reactions.

    Substitution Reactions: The phenyl and methyl groups are susceptible to substitution.

    Common Reagents and Conditions:

Major Products:: The compound can undergo various transformations, leading to derivatives with modified functional groups.

Scientific Research Applications

Chemistry::

    Catalysis: The sulfanyl group can act as a ligand in transition metal catalysis.

    Bioconjugation: Researchers use this compound for bioorthogonal labeling and drug delivery.

Biology and Medicine::

    Anticancer Potential: Investigations suggest that derivatives of this compound exhibit anticancer activity.

    Antimicrobial Properties: Some derivatives show promise as antimicrobial agents.

Industry::

    Materials Science: The compound’s unique structure may find applications in materials science.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C25H20F3N5OS

Molecular Weight

495.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H20F3N5OS/c1-17-7-11-19(12-8-17)23-31-32-24(33(23)21-5-3-2-4-6-21)35-16-22(34)30-29-15-18-9-13-20(14-10-18)25(26,27)28/h2-15H,16H2,1H3,(H,30,34)/b29-15+

InChI Key

GXAVNFQXSFWKCO-WKULSOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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